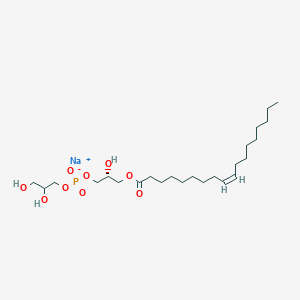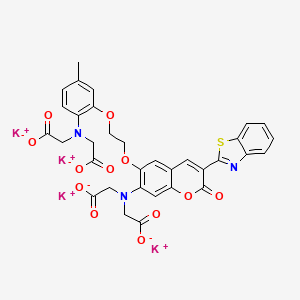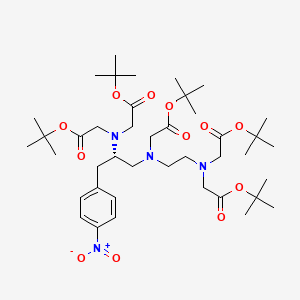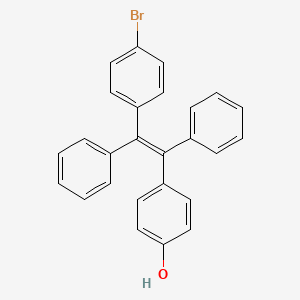
1-Bromo-4-(2-hexyldecyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-hexyldecyl)benzene is an organic compound with the chemical formula C22H37Br. It is a derivative of bromobenzene, where the bromine atom is substituted at the para position of the benzene ring, and a 2-hexyldecyl group is attached. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The bromination of benzene is typically carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The resulting bromobenzene is then subjected to a Friedel-Crafts alkylation reaction with 2-hexyldecyl chloride in the presence of a Lewis acid catalyst to obtain 1-Bromo-4-(2-hexyldecyl)benzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(2-hexyldecyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) through nucleophilic aromatic substitution
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under high temperature and pressure conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Phenols: Formed through nucleophilic substitution with hydroxide ions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
1-Bromo-4-(2-hexyldecyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials such as liquid crystals and polymers.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Catalysis: Used in the study of catalytic processes and the development of new catalysts.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(2-hexyldecyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromobenzene: The simplest aryl bromide with a single bromine atom attached to the benzene ring.
4-Bromotoluene: A derivative of bromobenzene with a methyl group at the para position.
4-Bromobenzaldehyde: A derivative with an aldehyde group at the para position.
Uniqueness
1-Bromo-4-(2-hexyldecyl)benzene is unique due to the presence of the long 2-hexyldecyl chain, which imparts distinct physical and chemical properties
Propriétés
Formule moléculaire |
C22H37B |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
1-bromo-4-(2-hexyldecyl)benzene |
InChI |
InChI=1S/C22H37Br/c1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-21-15-17-22(23)18-16-21/h15-18,20H,3-14,19H2,1-2H3 |
Clé InChI |
OAOWDHHAGVEXFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)CC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-[(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoyl]-4-phenyl-2-oxazolidinone](/img/structure/B1496601.png)



![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-6,16-dihydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-14-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1496609.png)
![2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene](/img/structure/B1496610.png)



![[3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1496634.png)




